(R)-1-Boc-3-Aminopyrrolidine citrate
Overview
Description
Boc-protected aminopyrrolidine is a type of compound used in organic chemistry, particularly in peptide synthesis. The Boc group (tert-butyloxycarbonyl) is a protecting group used to prevent unwanted reactions at the amine group during synthesis . Citrate is a key intermediate in the citric acid cycle, a central metabolic pathway in all aerobic organisms .
Chemical Reactions Analysis
The Boc group in Boc-protected aminopyrrolidine can be removed under acidic conditions, revealing the free amine . Citrate can participate in several biochemical reactions, most notably in the citric acid cycle .Physical and Chemical Properties Analysis
The physical and chemical properties of “®-1-Boc-3-Aminopyrrolidine citrate” would depend on its exact molecular structure. Boc-protected amines are generally stable under basic conditions but sensitive to acids .Scientific Research Applications
Resolution of 3-Aminopyrrolidine : Sakurai et al. (2008) demonstrated the resolution of 3-aminopyrrolidine, a key intermediate for chiral pharmaceuticals, through diastereomeric salt formation. This process is scalable for industrial production, yielding enantiopure (R)-1 with high efficiency, which is crucial for pharmaceutical applications (Sakurai, Yuzawa, & Sakai, 2008).
ω-Transaminase-Catalyzed Kinetic Resolutions : Höhne et al. (2008) found that applying a protecting group concept to 3-aminopyrrolidine enhances both the rate and enantioselectivity in ω-transaminase-catalyzed kinetic resolutions. This method showed significant improvements in enantioselectivity and reaction rate (Höhne, Robins, & Bornscheuer, 2008).
Asymmetric Synthesis in Antibacterial Agents : Rosen et al. (1988) utilized asymmetric synthesis to develop enantiomers of a potent quinolonecarboxylic acid class antibacterial agent. This process demonstrated significant in vitro and in vivo activities, highlighting the importance of (R)-1-Boc-3-Aminopyrrolidine citrate in synthesizing effective antibacterial compounds (Rosen et al., 1988).
Synthesis of Nonproteinogenic Amino Acids : Various researches have explored the synthesis of nonproteinogenic amino acids using derivatives of 3-aminopyrrolidine. These studies highlight the compound's utility in creating specialized amino acids for biochemical and pharmaceutical research (Seebach, Dziadulewicz, Behrendt, Cantoreggi, & Fitzi, 1989).
JAK1-Selective Inhibitors for Rheumatoid Arthritis : Chough et al. (2018) designed and synthesized 3(R)-aminopyrrolidine derivatives as JAK1-selective inhibitors for treating rheumatoid arthritis. This study emphasizes the role of this compound in developing targeted therapies for inflammatory diseases (Chough, Joung, Lee, Lee, Kim, & Kim, 2018).
Mechanism of Action
Target of Action
The primary target of ®-1-Boc-3-Aminopyrrolidine citrate, also known as ®-3-Amino-1-N-boc-pyrrolidine citrate, is the sodium-dependent plasma membrane transporter NaCT . This transporter is encoded by the SLC13A5 gene and is responsible for mediating the entry of extracellular citrate into the cytosol .
Mode of Action
The compound interacts with its target, the NaCT transporter, to facilitate the transport of citrate from the extracellular environment into the cytosol . This interaction results in an increase in the intracellular concentration of citrate, which is a key molecule involved in various metabolic reactions .
Biochemical Pathways
Citrate, once inside the cell, is involved in numerous metabolic pathways. It plays a crucial role in the tricarboxylic acid (TCA) cycle , glucose and lipid metabolism, as well as post-translational modification and metal chelating . High levels of citrate stimulate the anabolic pathways of gluconeogenesis and lipogenesis, which require both ATP and NADPH .
Pharmacokinetics
absorption, distribution, metabolism, and excretion (ADME) of citrate within the body. The compound’s impact on bioavailability would be determined by its ability to facilitate the transport of citrate into cells .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its impact on citrate metabolism. By increasing the intracellular concentration of citrate, the compound can influence various cellular processes, including energy production, lipid synthesis, and the regulation of enzyme activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of ®-1-Boc-3-Aminopyrrolidine citrate. For instance, factors such as temperature, acidity, and ion concentration can affect the persistence of the compound . .
Properties
IUPAC Name |
tert-butyl (3R)-3-aminopyrrolidine-1-carboxylate;2-hydroxypropane-1,2,3-tricarboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2.C6H8O7/c1-9(2,3)13-8(12)11-5-4-7(10)6-11;7-3(8)1-6(13,5(11)12)2-4(9)10/h7H,4-6,10H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t7-;/m1./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFUMDLIQNLTSLJ-OGFXRTJISA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O9 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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